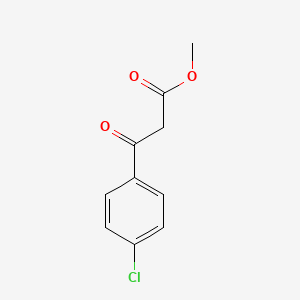

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is 212.0240218 g/mol and the complexity rating of the compound is 219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPOJEDRCKVDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967631 | |

| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-00-1, 22027-53-8 | |

| Record name | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chlorobenzoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-(4-chlorophenyl)-3-oxopropanoate" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Authored for Senior Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key β-keto ester intermediate. Moving beyond a simple data sheet, this document elucidates the core chemical principles governing its reactivity, provides field-proven experimental protocols for its synthesis and derivatization, and explores its strategic application in the construction of high-value heterocyclic scaffolds relevant to modern drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 22027-53-8) is a bifunctional organic compound featuring both a ketone and a methyl ester, separated by a methylene group.[1][2][3] This 1,3-dicarbonyl arrangement, commonly known as a β-keto ester, is the primary determinant of its chemical personality and synthetic versatility. The presence of a 4-chlorophenyl group provides steric bulk and modulates the electronic properties of the benzoyl moiety, influencing reactivity and providing a vector for further molecular elaboration in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 22027-53-8 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |

| Molar Mass | 212.63 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 42-46 °C | [1][2] |

| Boiling Point | 100-106 °C at 0.2 mmHg; 132-138 °C at 0.38 mmHg | [1][2] |

| Purity | Typically ≥98% |[2] |

Spectroscopic Characterization: An Interpretive Analysis

Full characterization of this compound relies on a combination of spectroscopic techniques. The data presented below are predictive, based on the known structure and typical values for the constituent functional groups, providing a benchmark for experimental verification.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum is particularly informative due to the compound's potential to exist in equilibrium with its enol tautomer.

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

Keto Tautomer:

-

δ ~7.90 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~7.45 (d, J=8.5 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

δ ~4.00 (s, 2H): Active methylene protons (CH₂).

-

δ ~3.75 (s, 3H): Methyl ester protons (OCH₃).

-

-

Enol Tautomer:

-

The appearance of a broad singlet between δ 12-13 ppm (enolic OH, often intramolecularly hydrogen-bonded) and a singlet around δ 5.5-6.0 ppm (vinylic CH) would confirm the presence of the enol form. The active methylene peak at ~4.00 ppm would integrate for less than 2H.

-

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~195 ppm: Ketone carbonyl carbon.

-

δ ~168 ppm: Ester carbonyl carbon.

-

δ ~140-128 ppm: Aromatic carbons.

-

δ ~52 ppm: Methyl ester carbon (OCH₃).

-

δ ~45 ppm: Methylene carbon (CH₂).

-

2.2 Infrared (IR) Spectroscopy IR spectroscopy is essential for confirming the presence of the two distinct carbonyl groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| ~3050-3100 | Aromatic C-H | Stretch | Medium |

| ~2950-3000 | Aliphatic C-H (methyl) | Stretch | Medium |

| ~1745 | Ester C=O | Stretch | Strong, Sharp |

| ~1685 | Ketone C=O (conjugated) | Stretch | Strong, Sharp |

| ~1600, 1480 | Aromatic C=C | Stretch | Medium |

| ~1250-1100 | Ester C-O | Stretch | Strong |

2.3 Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

-

Molecular Ion (M⁺): m/z 212 and 214.

-

Key Fragments:

-

m/z 181/183: [M - OCH₃]⁺

-

m/z 153/155: [M - COOCH₃]⁺

-

m/z 139/141: [ClC₆H₄CO]⁺ (4-chlorobenzoyl cation), a very prominent peak.

-

m/z 111: [C₆H₄Cl]⁺

-

The Heart of Reactivity: Keto-Enol Tautomerism

The synthetic utility of this compound is fundamentally derived from its existence as a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[4] This phenomenon, known as tautomerism, is not resonance; it involves the movement of both a proton and a double bond.[4]

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater strength of the C=O π-bond compared to the C=C π-bond.[4] However, in β-dicarbonyl systems, the enol form can be significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stabilizing π-system.[5]

-

Intramolecular Hydrogen Bonding: A stable six-membered ring can form via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen.[5]

The interconversion between tautomers is readily catalyzed by either acid or base.[5][6]

Caption: Workflow for the Claisen condensation synthesis.

Keystone Intermediate in Heterocyclic Synthesis

The true power of this compound is realized in its role as a versatile C₃ synthon for building complex heterocyclic rings, which form the core of countless pharmaceutical agents. I[7]ts two electrophilic carbonyl carbons and nucleophilic α-carbon allow for controlled cyclocondensation reactions with a variety of binucleophiles.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a privileged scaffold in medicinal chemistry. The Pinner synthesis provides a direct route to functionalized pyrimidin-4-ols by condensing a β-keto ester with an amidine.

[8]#### Protocol 2: Synthesis of a 2-Methyl-6-(4-chlorophenyl)pyrimidin-4-ol

Materials:

-

This compound

-

Acetamidine hydrochloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound and acetamidine hydrochloride in ethanol.

-

Base Addition: Add DBU (a non-nucleophilic base) to the solution and stir at room temperature.

-

Reaction: Stir the resulting solution under an inert atmosphere at room temperature for 18-24 hours. T[7]he formation of a precipitate may be observed.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by concentrating the solvent and purifying the residue by column chromatography or recrystallization.

Caption: Mechanistic overview of the Pinner pyrimidine synthesis.

Synthesis of Pyrazole Derivatives

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. T[9]his reaction provides reliable access to pyrazolones, which are themselves valuable synthetic intermediates and bioactive molecules.

Protocol 3: Synthesis of 3-(4-Chlorophenyl)-5-methyl-1H-pyrazol-5(4H)-one

Materials:

-

This compound

-

Hydrazine hydrate

-

Glacial acetic acid or ethanol

Procedure:

-

Solution: Dissolve this compound in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate dropwise to the solution at room temperature with stirring. The reaction is often exothermic.

-

Reaction: After the addition, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry to yield the pyrazolone derivative.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

Hazards: It may be irritating to the eyes, skin, and respiratory tract. H[1]armful if swallowed. *[10] Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles. *[1][11] Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. *[10][11] Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. *[11] First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. I[1]f on skin, wash with plenty of soap and water. If inhaled, move to fresh air.

This compound is more than a simple catalogue chemical; it is a versatile and powerful building block for synthetic and medicinal chemistry. Its value is rooted in the predictable yet highly adaptable reactivity of the β-keto ester functionality. A thorough understanding of its tautomeric nature, coupled with robust protocols for its synthesis and derivatization, empowers researchers to efficiently construct complex molecular architectures, particularly the pyrimidine and pyrazole cores that are central to the development of new therapeutic agents.

References

-

This compound. ChemBK. [Link]

-

Bartrum, D., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(24), 8674-8676. [Link]

-

Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. PubMed, J Org Chem. [Link]

-

Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. American Chemical Society. [Link]

-

Vidal, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI, Molecules, 28(2), 794. [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1462. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]

-

Infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry. [Link]

-

The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. The Organic Chemistry Tutor, YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 22027-53-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. chim.it [chim.it]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS No. 22027-53-8) is a pivotal β-keto ester that serves as a versatile and highly valued intermediate in modern organic synthesis. Its unique bifunctional structure, featuring a reactive ketone and an ester moiety, combined with the electronic properties of the 4-chlorinated phenyl ring, makes it an essential building block for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the construction of heterocyclic systems relevant to pharmaceutical and agrochemical research.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. The compound is most accurately identified by its IUPAC name, which reflects its principal functional group and substitution pattern.

-

IUPAC Name: this compound[1]

-

Common Synonyms: Methyl 4-chlorobenzoylacetate, (p-Chlorobenzoyl)acetic acid methyl ester, Methyl 3-(4-chlorophenyl)-3-oxopropionate[1]

The structure consists of a three-carbon propanoate chain with a ketone at the β-position (C3) and a methyl ester at the C1 position. The ketone is further substituted with a 4-chlorophenyl group.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in experimental design. The data presented below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 42-46 °C | [1][3] |

| Boiling Point | 100-106 °C at 0.2 mmHg | [3] |

| Density (Predicted) | 1.31±0.1 g/cm³ | [3] |

| InChI Key | OIPOJEDRCKVDJK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CC(=O)C1=CC=C(C=C1)Cl | [1] |

Spectroscopic Characterization (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-methylene protons (~4.0 ppm), and two doublets in the aromatic region (~7.4 ppm and ~7.9 ppm) corresponding to the paradisubstituted phenyl ring. The α-methylene protons are flanked by two carbonyl groups, making them acidic and their chemical shift can be variable.

-

¹³C NMR: The carbon NMR spectrum should display signals for the methyl ester carbon (~52 ppm), the α-methylene carbon (~45 ppm), two carbonyl carbons (ester ~167 ppm and ketone ~191 ppm), and four distinct signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl groups: the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1685 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

Synthesis: The Crossed Claisen Condensation

The most efficient and common laboratory synthesis of this compound is the Crossed Claisen Condensation . This powerful carbon-carbon bond-forming reaction is ideal for condensing two different esters, provided one of the esters lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product.

Causality of Experimental Design: The choice of reactants is deliberate. Methyl 4-chlorobenzoate is used as the electrophilic acylating agent because it has no α-hydrogens and cannot form an enolate. Methyl acetate, which possesses acidic α-hydrogens, serves as the nucleophile precursor. A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to deprotonate methyl acetate to form the reactive enolate nucleophile. The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester product, which is more acidic than the starting alcohol (methanol).

Caption: Workflow of the Crossed Claisen Condensation for synthesis.

Experimental Protocol: Synthesis via Crossed Claisen Condensation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations should be performed by qualified personnel in a well-ventilated fume hood.

-

Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Enolate Formation: A solution of methyl acetate (1.5 eq) in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

-

Acylation: The reaction mixture is cooled back to 0 °C, and a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous THF is added dropwise.

-

Reaction: The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material (methyl 4-chlorobenzoate) is consumed (typically 4-6 hours).

-

Quenching: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of 10% aqueous hydrochloric acid (HCl) until the pH is acidic (~pH 5-6).

-

Extraction: The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification by flash column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/hexane) affords the pure this compound.

Applications in Pharmaceutical and Heterocyclic Synthesis

The 1,3-dicarbonyl functionality of this compound makes it a cornerstone intermediate for the synthesis of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal chemistry.[4]

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[5][6] The synthesis of a 3-methyl-5-pyrazolone derivative can be readily achieved through the condensation of a β-keto ester with hydrazine hydrate.

Caption: Synthesis of a pyrazolone scaffold from the title compound.

Mechanism Insight: The reaction proceeds via initial nucleophilic attack of one hydrazine nitrogen onto the more electrophilic ketone carbonyl, followed by intramolecular attack of the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of methanol and water to form the stable heterocyclic ring.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and their derivatives are extensively used as anticancer, antiviral, and antibacterial agents.[7][8] A common route to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.

Synthetic Utility: this compound can react with reagents like urea or thiourea in the presence of a base to form pyrimidine-2,4-dione (uracil) or pyrimidine-2-thione-4-one scaffolds, respectively. These structures can then be further functionalized, making the title compound a key starting point for libraries of potential drug candidates.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed. The information below is summarized from available Safety Data Sheets (SDS).[1][2][9]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH-approved standards.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear protective clothing.

-

Respiratory Protection: Use a dust mask (type N95) or other approved respirator if handling as a powder or if dust is generated.[1]

-

-

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Avoid breathing dust, fumes, or vapor.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the predictable reactivity of its β-keto ester functionality. Its straightforward synthesis via the Crossed Claisen Condensation and its role as a precursor to medicinally relevant heterocyclic systems like pyrazolones and pyrimidines ensure its continued importance in the fields of drug discovery, process development, and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful molecular building block.

References

- Safety Data Sheet: this compound. Angene Chemical. [URL: https://www.angene.com/cas/22027-53-8]

- Safety Data Sheet: Methyl 4-chlorobenzoylacetate. Matrix Scientific. [URL: https://www.matrixscientific.com/msds/006948_msds.pdf]

- Methyl (4-chlorobenzoyl)acetate 22027-53-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651761]

- This compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/or6987]

- This compound CAS 22027-53-8. ChemBK. [URL: https://www.chembk.com/en/chem/22027-53-8]

- Beta-Keto Esters. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/beta-keto-esters-2]

- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol34no5/synthesis-of-some-pyrazolone-derivatives-and-evaluation-of-its-antibacterial-and-cytotoxic-activity/]

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8419163/]

- Pyrazolone – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/topics/chemistry/pyrazolone-tcsc20]

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_119561.html]

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [URL: https://www.researchgate.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [URL: https://www.heteroletters.org/wp-content/uploads/2023/07/643-665.pdf]

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Methyl (4-chlorobenzoyl)acetate 22027-53-8 [sigmaaldrich.com]

- 2. angenechemical.com [angenechemical.com]

- 3. chembk.com [chembk.com]

- 4. Beta-Keto Esters (2) [myskinrecipes.com]

- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. matrixscientific.com [matrixscientific.com]

Spectroscopic data of "Methyl 3-(4-chlorophenyl)-3-oxopropanoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 22027-53-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, process chemists, and quality control analysts, a thorough understanding of its spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just the data itself, but the underlying scientific rationale for the observed signals and fragmentation patterns. The protocols herein are designed to be self-validating, ensuring reproducibility and trustworthiness in a drug development setting.

Introduction and Molecular Structure

This compound, with the molecular formula C₁₀H₉ClO₃, is a β-keto ester featuring a 4-chlorophenyl moiety.[1] This structural arrangement presents distinct features amenable to spectroscopic elucidation: an aromatic system, a ketone, an ester, and an active methylene group. The precise characterization of this molecule is critical as its purity directly impacts the yield and quality of subsequent synthetic steps.

The structural features are systematically numbered in the diagram below for unambiguous assignment in the spectroscopic discussions that follow.

Caption: Numbered structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides critical information about the electronic environment and connectivity of hydrogen atoms in a molecule. For the target compound, we anticipate four distinct proton signals corresponding to the aromatic, methylene, and methyl protons.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is typically used as it is chemically inert and its residual peak is well-defined.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength improves signal dispersion and resolution, which is particularly useful for resolving the aromatic region.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set to 1-2 seconds.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale for Assignment |

| H-2, H-6 | ~7.90 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and a downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |

| H-3, H-5 | ~7.50 | Doublet (d) | 2H | These protons are meta to the carbonyl group and ortho to the chlorine atom. They are less deshielded than H-2/H-6 and appear as a doublet from coupling to their ortho neighbors. |

| H-8 (Methylene) | ~4.00 | Singlet (s) | 2H | The methylene protons are positioned between two electron-withdrawing carbonyl groups (ketone and ester), which deshields them significantly. The signal is a singlet as there are no adjacent protons. |

| H-10 (Methyl) | ~3.75 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. This signal is a characteristic singlet. |

Expert Insight: The 1,4-disubstituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets when the substituents have significantly different electronic effects, as is the case here with the carbonyl and chlorine groups. The singlet for the active methylene protons (H-8) is a key identifier for this class of β-keto esters.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for identifying all unique carbon atoms in a molecule, providing direct insight into the carbon skeleton.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Utilize the same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Number of Scans: A larger number of scans (e.g., 512 to 2048) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set to a wide range to encompass all carbon types (e.g., 0-220 ppm).[2]

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

¹³C NMR Data Summary and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Rationale for Assignment |

| C-7 (Ketone C=O) | ~192.0 | Carbonyl carbons of ketones are highly deshielded and appear significantly downfield. |

| C-9 (Ester C=O) | ~167.0 | Ester carbonyl carbons are also strongly deshielded but typically appear slightly upfield compared to ketone carbonyls. |

| C-4 (C-Cl) | ~140.0 | The carbon directly attached to the electronegative chlorine atom is deshielded. |

| C-1 | ~135.0 | This is the quaternary carbon of the aromatic ring attached to the carbonyl group. |

| C-2, C-6 | ~129.5 | Aromatic CH carbons ortho to the carbonyl group. |

| C-3, C-5 | ~129.0 | Aromatic CH carbons meta to the carbonyl group. |

| C-10 (OCH₃) | ~52.5 | The methyl carbon of the ester is shielded by the single-bonded oxygen. |

| C-8 (CH₂) | ~45.0 | The methylene carbon is located in the aliphatic region, deshielded by the adjacent carbonyl groups. |

Trustworthiness Check: The presence of eight distinct signals in the ¹³C NMR spectrum is consistent with the molecular structure, which has eight unique carbon environments (C-2/C-6 and C-3/C-5 are equivalent due to symmetry).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

IR Data Summary and Interpretation

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (from -CH₂- and -CH₃) |

| ~1745 | Strong | Ester C=O Stretch |

| ~1685 | Strong | Aryl Ketone C=O Stretch |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Ester C-O Stretch |

| ~1100 | Medium | C-Cl Stretch |

Authoritative Grounding: The presence of two distinct and strong carbonyl (C=O) absorption bands is the most telling feature of this IR spectrum. The ester carbonyl absorbs at a higher frequency (~1745 cm⁻¹) than the aryl ketone carbonyl (~1685 cm⁻¹). This difference is due to the resonance effect in the aryl ketone, which slightly weakens the C=O bond and lowers its vibrational frequency.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces reproducible fragmentation.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Record the relative abundance of each ion to generate the mass spectrum.

MS Data Summary and Interpretation

The molecular weight of C₁₀H₉ClO₃ is 212.63 g/mol .[1]

| m/z | Proposed Fragment Ion | Structure of Fragment |

| 212/214 | [M]⁺ | Molecular Ion |

| 181/183 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 153/155 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 139/141 | [Cl-C₆H₄-CO]⁺ | 4-Chlorobenzoyl cation (Base Peak) |

| 111/113 | [Cl-C₆H₄]⁺ | 4-Chlorophenyl cation |

Fragmentation Pathway Diagram:

Caption: Major fragmentation pathways for this compound in EI-MS.

Expert Insight: The most crucial diagnostic feature is the isotopic pattern for chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio. The base peak at m/z 139/141 corresponds to the highly stable 4-chlorobenzoyl cation, formed by cleavage of the C-C bond between the two carbonyl groups. This is a characteristic fragmentation for β-keto esters.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. Each technique offers complementary information: NMR elucidates the precise H and C environments, IR confirms the key functional groups (especially the two distinct carbonyls), and MS provides the molecular weight and a characteristic fragmentation pattern dominated by the stable 4-chlorobenzoyl cation. This comprehensive spectroscopic dataset serves as a reliable fingerprint for compound identification, quality assurance, and ongoing research in synthetic chemistry.

References

-

ChemBK. (2024). This compound. Retrieved from ChemBK.com. URL: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. URL: [Link]

Sources

An In-depth Technical Guide to the Keto-enol Tautomerism of Methyl 4-chlorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in methyl 4-chlorobenzoylacetate, a β-ketoester of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational principles with practical, field-proven methodologies for the characterization and quantification of tautomeric equilibria. We will delve into the structural and environmental factors governing this equilibrium, with a particular focus on the electronic influence of the para-chloro substituent. Detailed, step-by-step protocols for analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, complete with explanations of the underlying causality for experimental choices. This guide is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative scientific literature.

Introduction: The Duality of β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1][2] While for simple ketones, the equilibrium heavily favors the keto form, the situation is markedly different for β-dicarbonyl compounds like methyl 4-chlorobenzoylacetate.[3][4][5] The presence of a second carbonyl group at the β-position significantly increases the acidity of the α-hydrogens, facilitating the formation of the enol tautomer.[5][6]

The enol form of β-dicarbonyls is stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extensive π-system that delocalizes electron density and lowers the overall energy of the molecule.[3][4][7]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[3][4][8][9]

The precise position of this equilibrium is a delicate balance of structural and environmental factors, making its study crucial for understanding and predicting the reactivity of these versatile compounds in drug development and complex organic synthesis.

The Influence of the 4-Chloro Substituent

The electronic nature of substituents on the benzoyl ring plays a pivotal role in modulating the keto-enol equilibrium. In methyl 4-chlorobenzoylacetate, the chlorine atom at the para position exerts a dual electronic effect:

-

Inductive Effect (-I): Chlorine is an electronegative atom and withdraws electron density from the aromatic ring through the sigma bond network. This electron withdrawal increases the acidity of the α-protons, thereby favoring the formation of the enolate intermediate and, consequently, the enol tautomer.[10]

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing reactivity.

Overall, the net effect of the electron-withdrawing chloro group is an increase in the enol content compared to the unsubstituted methyl benzoylacetate.[10][11] This is a critical consideration for reaction design, as the enol tautomer exhibits distinct nucleophilic character at the α-carbon, influencing its reactivity in alkylation and condensation reactions.

Experimental Quantification of Tautomeric Equilibrium

Precise quantification of the keto-enol ratio is essential for mechanistic studies and process optimization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and widely used technique for this purpose.[10][12][13][14]

¹H NMR Spectroscopy: A Direct View of the Equilibrium

The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[12][15]

Characteristic ¹H NMR Signals:

| Tautomer | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Keto | Methylene (-CH₂-) | 3.5 - 4.5 | Singlet |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet | |

| Enol | Vinylic (=CH-) | 5.0 - 6.0 | Singlet |

| Enolic Hydroxyl (-OH) | 10 - 17 | Broad Singlet | |

| Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet | |

| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplet |

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a solution of methyl 4-chlorobenzoylacetate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.[15] Allow the solution to equilibrate for at least 60 minutes before analysis to ensure the tautomeric equilibrium has been reached.[15]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include the downfield enolic hydroxyl proton (up to 17 ppm).[13]

-

Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. The most reliable signals for integration are typically the keto methylene singlet and the enol vinylic singlet.[10][13]

-

Calculation of Percent Enol:

Let Iketo be the integral of the keto methylene peak (-CH₂-), which represents 2 protons. Let Ienol be the integral of the enol vinylic peak (=CH-), which represents 1 proton.

To normalize the integrals, the integral for the enol peak must be multiplied by 2.

% Enol = [ (2 * Ienol) / (Iketo + (2 * Ienol)) ] * 100

Causality Behind Experimental Choices:

-

Choice of Solvent: The keto-enol equilibrium is highly sensitive to the solvent.[10][16][17] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Polar protic solvents can disrupt this intramolecular bond by forming intermolecular hydrogen bonds with both the keto and enol forms, often shifting the equilibrium towards the keto tautomer.[17] Therefore, it is crucial to report the solvent used for any determination of tautomeric ratio.

-

Equilibration Time: The rate of tautomerization can vary. Allowing the solution to stand ensures that the measured ratio reflects the true thermodynamic equilibrium.[15]

-

Choice of Integration Signals: The keto methylene and enol vinylic protons are chosen because they are singlets and appear in regions of the spectrum that are typically free from overlapping signals, leading to more accurate integration.[13]

Diagram: ¹H NMR Workflow for Tautomer Quantification

Caption: Workflow for determining the keto-enol ratio by ¹H NMR spectroscopy.

UV-Vis Spectroscopy: An Indirect Probe

UV-Vis spectroscopy can also be used to study keto-enol tautomerism, as the keto and enol forms have different chromophores and thus absorb light at different wavelengths.[18][19] The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the keto form.[20][21]

Protocol for UV-Vis Analysis:

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble.[22] Note the solvent's cutoff wavelength.[22]

-

Reference Spectrum: Obtain a baseline spectrum of the pure solvent.

-

Sample Spectrum: Record the UV-Vis spectrum of a dilute solution of methyl 4-chlorobenzoylacetate.

-

Analysis: The appearance of a distinct absorption band at a longer wavelength, which changes in intensity with solvent polarity or temperature, can be attributed to the enol tautomer. Quantitative analysis is more complex than with NMR and often requires the use of theoretical calculations or comparison with spectra of "locked" keto or enol analogues.[18]

Causality Behind Experimental Choices:

-

Solvent Transparency: The solvent must not absorb light in the same region as the analyte, as this would interfere with the measurement.[22]

-

Dilute Solution: The Beer-Lambert Law, which relates absorbance to concentration, is most accurate for dilute solutions.[22]

Thermodynamic Considerations

The position of the keto-enol equilibrium is governed by the relative Gibbs free energies (ΔG) of the two tautomers. This can be further broken down into enthalpic (ΔH) and entropic (ΔS) contributions.

-

Enthalpy (ΔH): The enol form is enthalpically favored due to the stabilization from conjugation and intramolecular hydrogen bonding.[17]

-

Entropy (ΔS): The intramolecular hydrogen bond in the enol form creates a more ordered, rigid structure, leading to a decrease in entropy.[17]

The equilibrium can be shifted by changing the temperature. Variable temperature NMR studies can be employed to determine these thermodynamic parameters.

Diagram: Factors Influencing Keto-Enol Equilibrium

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jackwestin.com [jackwestin.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. physicsforums.com [physicsforums.com]

- 14. youtube.com [youtube.com]

- 15. cores.research.asu.edu [cores.research.asu.edu]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. glaserr.missouri.edu [glaserr.missouri.edu]

- 18. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solved Explain the using of UV-Vis spectroscopy to | Chegg.com [chegg.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Computational Treatise on Methyl 3-(4-chlorophenyl)-3-oxopropanoate: From Molecular Architecture to Potential Biological Interactions

Foreword: Unveiling the Digital Twin of a Versatile Chemical Intermediate

In the landscape of modern chemical and pharmaceutical research, the journey from a simple molecule to a life-changing therapeutic is both arduous and intricate. Methyl 3-(4-chlorophenyl)-3-oxopropanoate, a seemingly unassuming β-keto ester, stands as a pivotal intermediate in the synthesis of a variety of organic compounds, including those with potential applications in pesticides and pharmaceuticals.[1] Its true potential, however, lies not just in its synthetic utility but in the nuanced tapestry of its electronic structure and conformational dynamics. This guide endeavors to construct a "digital twin" of this molecule, employing a suite of theoretical and computational methodologies to dissect its intrinsic properties. By transcending the limitations of empirical observation, we can predict its reactivity, understand its potential interactions with biological macromolecules, and ultimately, guide its future applications in drug discovery and materials science. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just a roadmap for computational analysis but a deeper, mechanistically-grounded understanding of this versatile chemical entity.

Foundational Physicochemical and Synthetic Landscape

This compound, with the chemical formula C10H9ClO3, is an organic compound that serves as a crucial building block in organic synthesis.[1][2][3][4][5] Its strategic importance is underscored by its role as a precursor in the creation of more complex molecules.[1][6]

Physicochemical Properties

A comprehensive understanding of a molecule's physical and chemical characteristics is the bedrock of any theoretical investigation. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 22027-53-8 | [2][3][4] |

| Molecular Formula | C10H9ClO3 | [2][3] |

| Molecular Weight | 212.63 g/mol | [2] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 100-106 °C at 0.2 mmHg | [1] |

| Appearance | Colorless liquid | [1] |

Synthesis Overview

The primary synthetic route to this compound involves an acyl chloride reaction.[1] This method typically entails the reaction of a substituted propionic acid with a chlorinating agent to form the acyl chloride, which is subsequently reacted with methanol to yield the final ester product.[1]

Below is a conceptual workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

The Quantum Mechanical Lens: Elucidating Electronic Structure with Density Functional Theory (DFT)

To truly understand the reactivity and potential interactions of this compound, we must delve into its electronic architecture. Density Functional Theory (DFT) stands as a powerful and computationally efficient method for this purpose, providing a robust framework for predicting molecular geometries, electronic properties, and spectroscopic signatures.[7][8]

Rationale for DFT in Small Molecule Analysis

For organic molecules of this size, DFT, particularly with hybrid functionals like B3LYP, offers an excellent balance of accuracy and computational cost.[7] It allows for the reliable prediction of ground-state geometries, vibrational frequencies (for comparison with experimental IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial indicators of chemical reactivity.[7]

Step-by-Step Protocol for DFT Calculations

The following protocol outlines a standard procedure for performing DFT calculations on this compound using a quantum chemistry software package (e.g., Gaussian, ORCA, or GAMESS).

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Functional and Basis Set Selection: Choose a suitable level of theory. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[9]

-

Input File Preparation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet) of the molecule. Define the calculation type as geometry optimization (Opt) and frequency analysis (Freq).

-

Execution: Run the calculation. The optimization process will iteratively adjust the atomic positions to find the lowest energy conformation. The subsequent frequency calculation will confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Analysis of Results:

-

Optimized Geometry: Extract the final, optimized Cartesian coordinates and analyze bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Examine the output for the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical stability and reactivity.[7]

-

Vibrational Frequencies: Compare the calculated vibrational frequencies with experimental IR spectra to validate the accuracy of the computational model.[8]

-

Mulliken Population Analysis: Investigate the distribution of atomic charges to identify electrophilic and nucleophilic sites within the molecule.[7]

-

The following diagram illustrates the workflow for DFT calculations.

Caption: A schematic of the workflow for performing DFT calculations.

Simulating Molecular Motion: Insights from Molecular Dynamics (MD)

While DFT provides a static, time-independent picture of the molecule, its true behavior in a biological or solution-phase environment is dynamic. Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the intricate dance of atoms and molecules over time, providing invaluable insights into conformational flexibility, solvation effects, and intermolecular interactions.[10][11][12]

The Power of MD in a Biological Context

MD simulations are particularly adept at exploring how a small molecule like this compound might behave in an aqueous environment or within the binding pocket of a protein.[10] This is crucial for drug development, as the dynamic behavior of a ligand can significantly influence its binding affinity and efficacy.[10]

Protocol for a Basic MD Simulation in Aqueous Solution

This protocol outlines the steps for running an MD simulation of this compound in a water box using common MD engines like GROMACS, AMBER, or NAMD.

-

System Preparation:

-

Ligand Parameterization: Generate a force field topology for this compound. This can be done using tools like the Antechamber suite in AMBER or the CHARMM General Force Field (CGenFF) server.

-

Solvation: Place the parameterized molecule in the center of a periodic box of water molecules (e.g., TIP3P water model).[13]

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.[13]

-

-

Simulation Execution:

-

Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble) to ensure the correct density.

-

Production Run: Once the system is equilibrated, run the production MD simulation for a desired length of time (e.g., 100 ns).[13] During this phase, the positions, velocities, and energies of all atoms are saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone atoms over time to assess its structural stability.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual atoms to identify flexible regions of the molecule.

-

Radial Distribution Function (RDF): Compute the RDF between the molecule and water molecules to understand its solvation shell.

-

Hydrogen Bonding Analysis: Quantify the number and lifetime of hydrogen bonds formed between the molecule and water.

-

The following diagram illustrates the MD simulation workflow.

Caption: A generalized workflow for conducting molecular dynamics simulations.

Predicting Biological Interactions: Molecular Docking

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule might bind to a biological target, such as a protein receptor or enzyme. Molecular docking is a powerful technique for this purpose, predicting the preferred orientation of a ligand within a binding site and estimating the strength of the interaction.[14][15][16]

The Utility of Docking in Early-Stage Drug Discovery

Molecular docking allows for the rapid screening of large libraries of compounds against a protein target, helping to identify potential drug candidates.[14] For this compound, docking studies could be used to explore its potential to inhibit enzymes for which β-keto esters are known substrates or inhibitors.[17]

A Generalized Molecular Docking Protocol

The following protocol describes a typical molecular docking workflow using software such as AutoDock Vina, Glide, or GOLD.

-

Preparation of Receptor and Ligand:

-

Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign atomic charges.

-

-

Docking Simulation:

-

Binding Site Definition: Define the search space for the docking simulation, typically a grid box encompassing the active site of the protein.

-

Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Docking Results:

-

Binding Pose Analysis: Visualize the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

-

Scoring Function Evaluation: Compare the docking scores of different ligands to rank their potential binding affinities.

-

The following diagram outlines the molecular docking process.

Caption: A conceptual overview of the molecular docking workflow.

Synthesis and Future Directions

This guide has delineated a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By integrating DFT, MD simulations, and molecular docking, researchers can construct a holistic understanding of this molecule, from its fundamental electronic properties to its potential biological activity. The protocols and workflows presented herein are not merely academic exercises; they are practical tools for hypothesis generation and experimental design. For instance, the predicted reactive sites from DFT could guide synthetic modifications to enhance desired properties. The dynamic behavior revealed by MD can inform the design of more effective drug delivery systems. Finally, the binding hypotheses generated by molecular docking can be directly tested in the laboratory, accelerating the pace of drug discovery. The "digital twin" of this compound, as constructed through these computational methods, serves as an invaluable asset in unlocking its full scientific and commercial potential.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Gapsys, V., et al. (2021). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 11(1), 5723. Retrieved from [Link]

-

Parra-Paz, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6825. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate. Retrieved from [Link]

-

Ali, A. M., et al. (2015). A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl}Ethanone. Applied Mechanics and Materials, 754-755, 23-27. Retrieved from [Link]

-

Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron, 99(6), 1129-1143. Retrieved from [Link]

-

Guo, H., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(9), 2057-2071. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

-

ResearchGate. (2019). Mastering β-keto esters. Retrieved from [Link]

-

El-Gazzar, A. A., et al. (2020). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 25(1), 199. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Chapter 2: Molecular Dynamics Computer Simulations of Biological Systems. In Biophysical Approaches to Protein-Drug Interactions. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1264, 133245. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Retrieved from [Link]

-

Aishwarya, R., & Karthick, T. (2021). A Review on Molecular Dynamics Simulation in Nano and Micro-sized Biomolecular Structures in Biological Aspects. Journal of Pharmaceutical Research International, 33(46B), 336-348. Retrieved from [Link]

-

Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S250-S261. Retrieved from [Link]

-

IGI Global. (2019). Molecular Dynamics Simulations for Biological Systems. In Big Data Analytics in Bioinformatics and Healthcare. Retrieved from [Link]

-

O'Connor, C. M., et al. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5770-5783. Retrieved from [Link]

-

Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023, December 30). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

Kumar, S. N., et al. (2024). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. ACS Omega. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297. Retrieved from [Link]

-

El-Metwaly, N. M., et al. (2022). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Molecules, 27(19), 6546. Retrieved from [Link]

-

Sarbu, M., & Niculaua, M. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Scientific and Medical Research, 2(2), 1-7. Retrieved from [Link]

-

Thakral, S., et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. BMC Chemistry, 14(1), 49. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. 22027-53-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 22027-53-8|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Molecular Dynamics Simulations for Biological Systems: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 13. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. mdpi.com [mdpi.com]

- 16. scispace.com [scispace.com]

- 17. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical and spectroscopic characteristics of Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS No. 22027-53-8), a valuable β-keto ester intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. This document collates critical data on its molecular properties, thermal behavior, and spectroscopic signature to support its identification, purification, and application in a research and development setting. All presented data is supported by authoritative sources and accompanied by detailed experimental protocols for verification.

Introduction: The Chemical Identity of this compound

This compound, also known by its synonym Methyl (4-chlorobenzoyl)acetate, is a solid organic compound.[1] Its molecular structure, featuring a 4-chlorophenyl group attached to a β-keto ester moiety, makes it a versatile building block in the synthesis of more complex molecules. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations.

This guide will systematically detail the physical properties of this compound, offering a foundational understanding for its handling, characterization, and use in experimental workflows.

Molecular Structure:

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical for its handling, storage, and use in chemical reactions. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 22027-53-8 | [2] |

| Molecular Formula | C₁₀H₉ClO₃ | [2] |

| Molecular Weight | 212.63 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 100-106 °C at 0.2 mmHg | |

| Predicted Density | 1.255 g/cm³ | [3] |

| Predicted Refractive Index | 1.528 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section provides an overview of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.45 | Doublet | 2H | Aromatic protons (meta to carbonyl) |

| ~4.00 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~3.75 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Carbonyl carbon (ketone, C=O) |

| ~167 | Carbonyl carbon (ester, C=O) |

| ~140 | Aromatic carbon (C-Cl) |

| ~135 | Aromatic carbon (ipso to carbonyl) |

| ~129 | Aromatic carbons (CH) |

| ~128 | Aromatic carbons (CH) |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~45 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-3100 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1685 | C=O stretch (ketone) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (ester) |

| ~1090 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z ≈ 212 and 214 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).

-

Key Fragments: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the chlorobenzoyl cation.

Experimental Protocols

To ensure the reproducibility and accuracy of experimental results, standardized protocols for the determination of physical characteristics are essential.

Workflow for Physical Characterization

Caption: Experimental workflow for the physical characterization of a chemical compound.

Protocol for Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (42-46 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).

-

Repeat the measurement with a fresh sample to ensure accuracy.

Protocol for NMR Sample Preparation

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃), 0.6-0.7 mL

-

NMR tube (5 mm) and cap

-

Pipette or syringe

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of the solid sample and place it in a clean, dry vial.

-

Add the deuterated solvent to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Transfer the solution to the NMR tube using a pipette.

-

Cap the NMR tube securely.

-

Place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its purification, reaction setup, and formulation.

Qualitative Solubility Data:

| Solvent | Expected Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Methanol | Sparingly Soluble |

| Water | Insoluble |

| Hexane | Sparingly Soluble |

Note: This data is based on the general solubility of similar organic compounds and should be experimentally verified.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the essential physical and spectroscopic characteristics of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating the confident identification, handling, and application of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the generation of accurate and reproducible data in a research and development environment.

References

-

Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 53101-00-1 | this compound. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate (3). Retrieved from [Link]

-

ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from [Link]

Sources

"Methyl 3-(4-chlorophenyl)-3-oxopropanoate" CAS number 22027-53-8

An In-Depth Technical Guide to Methyl 3-(4-chlorophenyl)-3-oxopropanoate (CAS 22027-53-8)

Executive Summary